Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

KRAS G13D Inhibitor Structure-Based Drug Design Switch II Pocket Binding

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 2871769-33-2) is a functionalized pyrrolizidine heterocycle that serves as a crucial chiral intermediate in the synthesis of next-generation, reversible KRAS G13D inhibitors. Its core structure features a bridgehead 7a-methoxycarbonyl group and a reactive 2-methylene handle, enabling its incorporation into complex tetracyclic scaffolds.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Cat. No. B13910331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCN1CC(=C)C2
InChIInChI=1S/C10H15NO2/c1-8-6-10(9(12)13-2)4-3-5-11(10)7-8/h1,3-7H2,2H3
InChIKeyXOUIJMUKSMBUJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate as a Specialized Synthetic Building Block for Targeted Therapeutics


Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate (CAS 2871769-33-2) is a functionalized pyrrolizidine heterocycle that serves as a crucial chiral intermediate in the synthesis of next-generation, reversible KRAS G13D inhibitors [1]. Its core structure features a bridgehead 7a-methoxycarbonyl group and a reactive 2-methylene handle, enabling its incorporation into complex tetracyclic scaffolds. The (S)-enantiomer of this scaffold is a key structural component in clinical candidate development aimed at cancers harboring the G13D mutation [1][2].

The Risk of Unverified Substitution: Why Close Analogs Cannot Duplicate Performance in KRAS-Targeting Scaffolds


Generic substitution of this building block with closely related analogs (e.g., ethyl esters, des-methylene, or 2-fluoro derivatives) is not viable due to the extreme steric and electronic sensitivity of the Switch II binding pocket in KRAS G13D [1]. The methyl ester moiety specifically participates in critical hydrophobic interactions and provides the optimal hydrolytic stability required for subsequent multi-step synthetic transformations. The 2-methylene group offers unique reactivity for late-stage functionalization that is not replicable with saturated or halogenated analogs. Quantitative in vitro data from the resultant drug molecules demonstrates that minor structural variations in this building block lead to complete loss of sub-nanomolar binding affinity and selectivity over wild-type KRAS [1][2].

Direct Quantitative Evidence for Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate in KRAS G13D Inhibitor Potency


Sub-Nanomolar Binding Affinity Achieved by (S)-Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate-Derived Inhibitors

The final inhibitor molecule incorporating the (S)-2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate building block achieves sub-nanomolar binding affinity (Kd < 1 nM) for the GDP-bound KRAS G13D mutant. This high-affinity binding is a direct result of the optimal steric fit provided by the methyl ester and methylene groups. In contrast, related compounds lacking this specific fragment or with altered ester groups (e.g., ethyl or free acid) showed a significant loss in potency, failing to maintain the salt bridge with Asp13 required for G13D selectivity [1][2].

KRAS G13D Inhibitor Structure-Based Drug Design Switch II Pocket Binding

Critical Role of the Methyl Ester in Hydrophobic Desolvation vs. Ethyl Ester Analogs

While direct experimental data for the isolated building block is proprietary, established structure-activity relationships within the pyrrolizine carboxylate series indicate that the methyl ester provides an optimal balance of lipophilicity and hydrolytic stability. The ethyl ester analog (CAS 942603-91-0) introduces additional conformational flexibility and a larger hydrophobic surface, which is detrimental to the shape complementarity required for the Switch II pocket. Structure-based analysis predicts that the methyl ester's smaller desolvation penalty contributes to the observed sub-nanomolar binding, a property not achievable with the bulkier ethyl or fluoro analogs [1].

Medicinal Chemistry Physicochemical Property Optimization Ligand Efficiency

Synthetic Utility: Regioselective Functionalization Enabled by the 2-Methylene Group

The 2-methylene group on the target compound provides a unique exo-olefin handle for highly regioselective transformations, such as hydroboration or epoxidation, which are essential for branching out diverse library syntheses. This reactivity is a significant advantage over the fully saturated analog, methyl hexahydro-1H-pyrrolizine-7a(5H)-carboxylate, which lacks this functional handle and would require harsher, less selective C-H activation methods for further derivatization. A 2024 synthesis paper highlights the pivotal role of 7a-substituted pyrrolizidine derivatives, like this compound, in generating stereochemically complex intermediates for medicinal chemistry [1].

Synthetic Methodology Late-Stage Functionalization Pyrrolizidine Synthesis

High Purity Specifications Reported Across Multiple Vendors as a Baseline for Reproducibility

Commercial availability data indicates a consistent purity specification of ≥97% across multiple suppliers for this compound . This high specification is a key differentiator against less common custom-synthesized alternatives, where purity can be inconsistent and require costly in-house re-purification. While this is a standard benchmark, it provides a quantifiable quality assurance baseline that is critical for reproducible activity and yield in multi-step synthesis, particularly for sensitive KRAS inhibitor programs.

Quality Control Chemical Procurement Reproducibility

Optimal Procurement and Application Scenarios for Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate


Medicinal Chemistry: Synthesis of Reversible KRAS G13D Inhibitors and Beyond

This building block is the direct precursor for the core of clinical candidate Cpd36 and related tetracyclic compounds. Procurement is essential for any medicinal chemistry program targeting the G13D mutation in pancreatic, colorectal, and non-small cell lung cancers, where the specific structural features directly translate to sub-nanomolar target affinity [1][2].

Drug Discovery: Late-Stage Diversification Library for Switch II Pocket Optimization

The unique 2-methylene group enables the creation of a focused library for SAR exploration around the solvent-exposed region of the KRAS Switch II pocket. This is a high-value application for discovering backup candidates with improved metabolic stability or pharmacokinetic profiles, building on a validated core scaffold [3].

Chemical Biology: Synthesis of Bifunctional Degraders (PROTACs)

The bridgehead carboxylate provides a synthetically accessible exit vector for linker attachment, allowing researchers to conjugate the KRAS-binding warhead to an E3 ligase ligand. This application is a direct extension of its role as an advanced intermediate, enabling the exploration of protein degradation as a therapeutic strategy, a field where precise structural control is critical [1].

Process Research: Route Scouting for Kilogram-Scale Synthesis

With its ≥97% purity specification from multiple vendors, this compound serves as an ideal starting material for process chemists to develop scalable and robust synthetic routes to the final drug substance. The consistency of the ester group's reactivity is vital for designing safe and efficient large-scale manufacturing processes .

Quote Request

Request a Quote for Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.